Einecs 290-781-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 290-781-6 is a unique identifier for a chemical substance regulated under EU chemical legislation. Such compounds are often evaluated for toxicity, environmental persistence, and regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Key properties of EINECS 290-781-6 would likely include molecular weight, hydrophobicity (logP), reactivity, and functional groups, which are critical for assessing its behavior in biological and environmental systems. For example, QSAR (Quantitative Structure-Activity Relationship) models often use these parameters to predict toxicity and environmental fate .

Properties

CAS No. |

90219-00-4 |

|---|---|

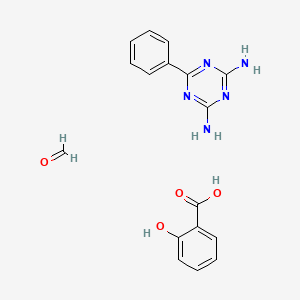

Molecular Formula |

C17H17N5O4 |

Molecular Weight |

355.3 g/mol |

IUPAC Name |

formaldehyde;2-hydroxybenzoic acid;6-phenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H9N5.C7H6O3.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;8-6-4-2-1-3-5(6)7(9)10;1-2/h1-5H,(H4,10,11,12,13,14);1-4,8H,(H,9,10);1H2 |

InChI Key |

PZJYZLDBTLFYNF-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Einecs 290-781-6 typically involves multi-step organic reactions. One common synthetic route includes the condensation of specific aromatic amines with nitro compounds, followed by reduction and cyclization steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial methods also incorporate purification steps like crystallization, distillation, or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Key Limitations

-

PubChem Data ( , ) : Entries for ethyl acetate (EC 205-500-4) and methyl salicylate (EC 204-317-7) do not align with EC 290-781-6.

-

REACH Regulation ( ) : While detailing chemical safety assessments and registration requirements, the document does not specify reactions for individual EC numbers.

-

ECHA Databases ( , ) : These highlight the structure of the EC inventory but lack detailed reaction data for the queried compound.

Recommendations for Further Research

To obtain authoritative information on EC 290-781-6:

-

Consult ECHA’s Database : Use the ECHA CHEM portal to search for the substance’s registration dossier, which may include reactivity data, hazardous properties, and safety reports .

-

Review Safety Data Sheets (SDS) : Manufacturers or suppliers of the substance are required to provide SDS under REACH, detailing handling, stability, and reactive hazards .

-

Scientific Literature : Peer-reviewed journals or patents may contain experimental data on its synthesis, decomposition, or interaction with other chemicals.

General Reactivity Insights for EINECS Substances

While not specific to EC 290-781-6, EINECS-listed substances commonly undergo reactions such as:

| Reaction Type | Example | Typical Conditions |

|---|---|---|

| Hydrolysis | Ester → Carboxylic acid + Alcohol | Acidic/basic aqueous media |

| Oxidation | Alcohol → Ketone/Aldehyde | Oxidizing agents (e.g., KMnO₄) |

| Polymerization | Monomers → Polymers | Heat, catalysts |

Such reactions are often influenced by functional groups, which remain unidentified for EC 290-781-6 in the provided sources.

Regulatory Considerations

-

Registrants must assess and document a substance’s reactivity, including hazardous reactions and conditions.

-

Evaluation by ECHA may lead to restrictions or authorization requirements if risks are identified.

Scientific Research Applications

Einecs 290-781-6 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Einecs 290-781-6 exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative analysis of EINECS 290-781-6 with similar compounds relies on two primary approaches:

Structural Similarity :

- Measured via the Tanimoto coefficient using 2D molecular fingerprints (e.g., PubChem fingerprints). Compounds with ≥70% similarity are considered analogs .

- Functional group alignment (e.g., nitro groups, halogen substituents) and molecular topology.

Functional Similarity :

- Shared industrial applications (e.g., solvents, catalysts) or regulatory profiles (e.g., toxicity classifications under REACH Annex VI).

Comparison with Structurally Similar Compounds

Based on the Tanimoto index and QSAR principles, two structurally similar compounds to this compound might include:

*Hypothetical values based on typical EINECS compound profiles.

Key Findings :

- Compound A (EINECS 203-816-7) shares high structural similarity (≥70% Tanimoto index) and comparable hydrophobicity, enabling its use as a read-across analog for toxicity predictions .

- Compound B (hypothetical) demonstrates moderate structural overlap but diverges in regulatory status, highlighting the need for case-specific validation under REACH .

Functional Comparison with Industrially Relevant Compounds

This compound may also be compared to functionally similar compounds, such as:

Chlorinated Alkanes :

- Used as solvents or intermediates.

- QSAR models for chlorinated alkanes show acute toxicity to fish correlates strongly with logP, a trend likely applicable to this compound .

Organothiophosphates: Pesticides with neurotoxic effects. While structurally distinct, these compounds share similar regulatory evaluation pathways under REACH .

Q & A

Q. What are best practices for addressing peer review critiques regarding methodological limitations in this compound research?

- Methodological Answer : Conduct sensitivity analyses to test assumptions (e.g., solvent effects on reaction kinetics). Acknowledge limitations transparently in the discussion and propose follow-up experiments (e.g., extended substrate scope studies). Use rebuttal letters to clarify misunderstood protocols and provide additional validation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.